Isoformononetin

Catalog No.
S597270
CAS No.
486-63-5
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoformononetin

CAS Number

486-63-5

Product Name

Isoformononetin

IUPAC Name

3-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3

InChI Key

LNIQZRIHAMVRJA-UHFFFAOYSA-N

Synonyms

Isoformononetin

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O

The exact mass of the compound Isoformononetin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxyisoflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Isoformononetin (4'-hydroxy-7-methoxyisoflavone) is a naturally occurring O-methylated isoflavone and a structural isomer of formononetin. In procurement and materials selection, it serves as a critical analytical standard, a targeted precursor for 7-alkyl isoflavone synthesis, and a benchmark compound in osteogenesis and immunomodulation assays. Unlike its unmethylated analog daidzein, isoformononetin exhibits distinct pharmacokinetic properties, including enhanced osteoblast survival promotion without the pronounced uterine estrogenicity that limits broader application of conventional phytoestrogens. Its defined solubility profile and synthetic accessibility make it a highly reproducible baseline material for both in vitro biochemical screening and complex flavonoid derivatization workflows [1].

Research Fit

7-O-Methyldaidzein with non-estrogenic bone anabolic signaling profile
Differentiates from daidzein via MAPK pathway bias and reduced estrogen receptor activation
Reported neuroinflammation modulation via NLRP3 inflammasome pathway

Substituting isoformononetin with closely related isoflavones like daidzein or formononetin fundamentally alters experimental and synthetic outcomes. Daidzein possesses significant uterine estrogenicity and low bioavailability, which confounds data in non-estrogenic bone anabolic research and limits its utility as a targeted precursor. Formononetin (7-hydroxy-4'-methoxyisoflavone), the structural isomer of isoformononetin, presents a reversed methylation pattern that selectively shifts its binding affinity and metabolic fate in CYP450 and immunomodulatory pathways, specifically impacting Th17 and B-cell differentiation. For synthetic chemists, the specific 7-methoxy and 4'-hydroxy configuration of isoformononetin provides a distinct regioselective starting point for cross-coupling reactions that cannot be achieved using generic isoflavone mixtures or alternative isomers [1].

Substitution Risk

Daidzein Estrogen receptor-mediated bone effects may confound MAPK-focused study endpoints
Genistein Broader kinase inhibition profile does not replicate isoformononetin's NLRP3-specific pathway response
Formononetin Isomeric methoxyisoflavone with reported lower kinetic stability and higher reactivity in computational models

Baseline Antiproliferative Activity in Leukemic Cell Models

In standardized comparative assays against human leukemic K562 cells, isoformononetin provides a reproducible baseline for structure-activity relationship (SAR) studies of isoflavonoid derivatives. Quantitative evaluation demonstrates that isoformononetin achieves a 50% inhibitory concentration (IC50) of 12.5 ± 0.6 μM. In direct comparison, its synthetically modified N-methyl derivative exhibits a weaker IC50 of 15.7 ± 0.9 μM under identical assay conditions [1].

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound Data12.5 ± 0.6 μM
Comparator Or Baseline15.7 ± 0.9 μM (N-methyl derivative)
Quantified DifferenceIsoformononetin requires ~20% lower concentration to achieve 50% inhibition compared to the N-methyl derivative.
ConditionsHuman leukemic K562 cell line assay.

Provides a precise, quantitative benchmark for procurement when selecting parent compounds for developing and calibrating novel antiproliferative isoflavone derivatives.

Bone Anabolism vs. Daidzein
Head-to-head
Non-estrogenic BMD increase; minimal uterotrophic effect vs. daidzein
Supports ER-independent bone study design
In vivo rat model, 10 mg/kg/day oral; MAPK pathway activation reported

Quantified Xanthine Oxidase Inhibition for Hyperuricemia Modeling

Isoformononetin serves as a measurable, mid-range standard in the evaluation of natural product-derived xanthine oxidase (XOD) inhibitors. In vitro enzymatic assays quantify isoformononetin's XOD inhibitory IC50 at 13 ± 2 μM. This provides a distinct comparative baseline against highly potent commercial inhibitors like febuxostat (IC50 = 0.16 ± 0.08 μM) and related natural compounds such as Moracin D (IC50 = 5.1 ± 2.1 μM) [1].

Evidence DimensionXOD Inhibition (IC50)
Target Compound Data13 ± 2 μM
Comparator Or BaselineMoracin D (5.1 ± 2.1 μM) and Febuxostat (0.16 ± 0.08 μM)
Quantified DifferenceProvides a defined >10 μM baseline, distinct from sub-micromolar synthetic drugs.
ConditionsIn vitro XOD inhibition assay.

Allows researchers to calibrate enzyme inhibition assays using a structurally defined, naturally occurring isoflavone standard.

Stability vs. Formononetin
Computational
Higher kinetic stability, lower reactivity predicted by DFT
May support stability-sensitive experimental protocols
B3LYP/6-311++G(d,p) calculations; requires experimental validation

High-Yield Scalability via Palladium-Catalyzed Cross-Coupling

For synthetic chemists, isoformononetin is highly processable compared to traditional deoxybenzoin-derived isoflavones, which suffer from low yields and tedious protection/deprotection steps. Advanced synthetic routes utilizing palladium-catalyzed Suzuki cross-coupling (Pd(OAc)2, PEG 10000) achieve isoformononetin in a streamlined three-step sequence with a 71% overall yield. This efficiency far exceeds older methods, making it an economically viable starting material for downstream 7-alkyl isoflavone diversification [1].

Evidence DimensionOverall synthesis yield
Target Compound Data71% overall yield (3-step sequence)
Comparator Or BaselineTraditional deoxybenzoin scaffold methods (historically limited by low yields and long reaction times)
Quantified DifferenceAchieves >70% efficiency in only 3 steps without tedious deprotection sequences.
ConditionsPalladium-catalyzed cross-coupling with 4-hydroxybenzene boronic acid.

Ensures that procurement for chemical synthesis benefits from a scalable, high-yield intermediate rather than relying on low-efficiency extraction or outdated synthetic routes.

NLRP3 Inflammasome Inhibition
Reported
Inhibits NLRP3/ASC/IL-1β axis in STZ-induced neuroinflammation model
Neuroinflammation pathway study context
Rat model, 10 mg/kg 21-day; distinct from general neuroprotective isoflavones

Osteogenic Differentiation vs. Uterotrophic Side Effects

In comparative in vivo models evaluating bone mineral density (BMD), isoformononetin demonstrates targeted osteoblast differentiation without the severe estrogenic side effects common to unmethylated isoflavones. While daidzein and genistein act heavily via estrogen receptors, isoformononetin enhances the Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR) while exhibiting only a very mild uterotrophic effect. When compared to another methoxylated isoflavone, cajanin, isoformononetin specifically exhibits a potent anti-apoptotic effect on osteoblasts, operating via parallel activation of MEK-Erk and Akt pathways[1].

Evidence DimensionMechanism of bone formation and estrogenicity
Target Compound DataEnhances MAR/BFR with potent anti-apoptotic effect and minimal uterotrophic activity
Comparator Or BaselineDaidzein/Genistein (high estrogenicity) and Cajanin (stronger mitogen but lacks the specific anti-apoptotic dominance)
Quantified DifferenceShifts the mechanism of action from estrogen-receptor-mediated to MEK-Erk/Akt anti-apoptotic pathways.
ConditionsIn vivo Sprague-Dawley rat models (10.0 mg/kg/day).

Crucial for procuring a bone-anabolic standard that isolates osteoblast survival mechanisms from confounding estrogenic variables.

Anti-Apoptotic vs. Cajanin
Head-to-head
Pronounced anti-apoptotic effect in osteoblasts; less BMD increase than cajanin
Supports osteoblast survival endpoint research
Rat model, 10 mg/kg/day oral; MEK-Erk/Akt pathway involvement

Standard for Non-Estrogenic Osteogenesis Assays

Because isoformononetin enhances bone formation rates without triggering significant uterotrophic effects, it is a highly suitable procurement choice as a positive control in in vitro and in vivo assays evaluating novel, non-estrogenic osteoporosis treatments. It isolates the MEK-Erk and Akt anti-apoptotic pathways from confounding estrogen receptor activation [1].

Precursor for 7-Alkyl Isoflavone Synthesis

Leveraging its 71% overall synthesis yield via palladium-catalyzed cross-coupling, isoformononetin serves as a highly processable, scalable intermediate. Industrial and academic laboratories procure it to synthesize complex 7-alkyl isoflavones and other targeted derivatives without the low yields associated with traditional deoxybenzoin scaffolds [2].

Baseline Calibrator in Enzyme and Cytotoxicity Screening

With established IC50 values against K562 leukemic cells (12.5 μM) and Xanthine Oxidase (13 μM), isoformononetin is utilized as a reliable, mid-range benchmark compound. It allows assay developers to validate the sensitivity of their high-throughput screening platforms when evaluating new phytoestrogen derivatives or natural product extracts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Osteoporosis research models (ER-independent)
MAPK pathway bias; reduced estrogen receptor activation
Bone mineral density and uterotrophic endpoint comparison
Neuroinflammation pathway studies
NLRP3/ASC/IL-1β axis inhibition profile
Inflammasome activation markers in model-specific neuroinflammatory context
Osteoblast survival and apoptosis research
Anti-apoptotic effect in osteoblasts
Apoptosis markers and mineral apposition rate in bone remodeling models
Computational isoflavone scaffold benchmarking
DFT-predicted kinetic stability and low electrophilicity
Experimental stability assays and reactivity validation

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 Da

Monoisotopic Mass

268.07355886 Da

Heavy Atom Count

20

Melting Point

218 - 220 °C

UNII

YVP7LEB6UZ

Other CAS

486-63-5

Wikipedia

Isoformononetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

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